1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone
Description
Nomenclature and Structural Configuration
The systematic nomenclature of 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple functional groups. The compound's name indicates the presence of an ethanone group attached to a phenyl ring that bears both a fluorine substituent at the meta position and a thioether linkage at the para position. The thioether bridge connects to a para-methylphenyl group, creating a biaryl system linked through sulfur.
The structural configuration reveals a central phenyl ring serving as the scaffold for substitution, with the ethanone carbonyl group providing the primary functional center. The fluorine atom occupies the 3-position relative to the carbonyl attachment point, while the 4-position contains the thioether linkage to the methylated phenyl ring. This arrangement creates a molecule where electronic effects from both electron-withdrawing fluorine and the electron-donating methyl group influence the overall chemical behavior through the aromatic system.
Analysis of related compounds demonstrates that this substitution pattern represents a deliberate structural design, as seen in similar molecules like 4'-Fluoro-3'-methylacetophenone, which shares the fluorinated acetophenone core but lacks the thioether functionality. The incorporation of the thioether bridge distinguishes this compound from simpler fluorinated acetophenones and introduces additional conformational flexibility through the carbon-sulfur-carbon linkage.
Chemical Identity and Registry Information
Chemical registry systems classify this compound based on its molecular formula and structural features, following established protocols for organofluorine compounds containing sulfur heteroatoms. The molecular formula can be determined as C15H13FOS, indicating fifteen carbon atoms, thirteen hydrogen atoms, one fluorine atom, one oxygen atom, and one sulfur atom. This composition places the compound within the broader category of fluorinated aromatic ketones with heteroatom-containing substituents.
Database classification systems recognize this compound as belonging to multiple chemical classes simultaneously: substituted acetophenones, organofluorine compounds, and aryl thioethers. The presence of the fluorine substituent requires special notation in chemical databases, as organofluorine compounds often exhibit unique physical and chemical properties compared to their non-fluorinated analogs. The thioether functionality adds another layer of complexity to the classification, as sulfur-containing organic compounds frequently display distinct reactivity patterns.
Registry information for structurally related compounds provides insight into the systematic organization of such molecules. For instance, 4-(4-Methylphenylthio)benzophenone carries the registry number 83846-85-9 and represents a related thioether-containing aromatic ketone, albeit with benzophenone rather than acetophenone functionality. Similarly, compounds like 1-(4-Fluoro-3-(methylthio)phenyl)ethanone demonstrate the registry approach for fluorinated acetophenones containing sulfur substituents.
Molecular Structure and Conformational Analysis
The molecular structure of this compound exhibits multiple conformational possibilities arising from rotation around the thioether bridge and the orientation of the ethanone group relative to the aromatic system. Computational analysis of related structures suggests that the molecule adopts preferential conformations based on minimization of steric interactions and optimization of electronic interactions between the aromatic rings.
The central structural feature involves the thioether linkage connecting two aromatic systems, creating a biaryl sulfide architecture. This connection permits rotation around the carbon-sulfur bonds, generating multiple conformational states that may interconvert at ambient conditions. Analysis of similar compounds like 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone reveals that such molecules typically exhibit moderate barriers to rotation around the aryl-sulfur bonds.
Electronic structure considerations indicate that the fluorine substituent exerts significant influence on the electron density distribution within the primary phenyl ring. The electron-withdrawing nature of fluorine reduces electron density at positions ortho and para to its attachment point, while the thioether sulfur provides electron density through mesomeric effects. This electronic interplay creates a unique charge distribution pattern that influences both chemical reactivity and physical properties.
Three-dimensional conformational analysis suggests that the molecule may adopt extended conformations where the two aromatic rings orient to minimize π-π interactions, or more compact conformations where favorable edge-to-face aromatic interactions stabilize the structure. The methyl group on the terminal phenyl ring provides additional steric considerations that influence preferred conformational states.
Physical Properties and Characteristics
Physical property estimation for this compound relies on structure-property relationships derived from closely related compounds and established correlation methods for organofluorine molecules. The molecular weight of approximately 260.3 grams per mole places this compound in the mid-range for substituted acetophenones, with the fluorine and sulfur atoms contributing to both mass and unique physical characteristics.
Comparative analysis with structurally similar compounds provides insight into expected physical properties. For example, 4'-Fluoro-3'-methylacetophenone exhibits a boiling point of approximately 224 degrees Celsius and a density of 1.1 grams per cubic centimeter. The additional aromatic ring and thioether functionality in the target compound would be expected to increase both boiling point and density relative to this simpler analog.
Solubility characteristics can be predicted based on the balance of polar and nonpolar structural elements. The carbonyl group and fluorine substituent provide polar character that may enhance solubility in polar aprotic solvents, while the extended aromatic system and thioether linkage contribute lipophilic character. The methyl group adds to the overall hydrophobic nature of the molecule.
Spectroscopic properties represent another crucial aspect of physical characterization. The carbonyl group would be expected to exhibit characteristic infrared absorption around 1680-1700 wavenumbers, with the exact position influenced by electronic effects from both the fluorine substituent and the aromatic system conjugation. Nuclear magnetic resonance spectroscopy would reveal distinct chemical shifts for the various aromatic protons, with the fluorine causing characteristic coupling patterns and chemical shift perturbations.
Properties
IUPAC Name |
1-[3-fluoro-4-(4-methylphenyl)sulfanylphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FOS/c1-10-3-6-13(7-4-10)18-15-8-5-12(11(2)17)9-14(15)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDBPTHFDSAQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone depends on its interaction with molecular targets. The presence of the fluorine atom and thioether group can influence its binding affinity and specificity towards certain enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Hydroxyl/Nitro Groups: The 3-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to hydroxyl-containing analogs (e.g., 1-[4-hydroxy-3-(methylthio)phenyl]ethanone) . However, nitro groups in indolyl derivatives () confer stronger electron-withdrawing effects, correlating with enhanced antiplasmodial activity .
Biological Activity
1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone, an aromatic ketone, is characterized by the presence of a fluorine atom and a thioether group attached to a phenyl ring. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme interactions and metabolic pathway modulation.
- Molecular Formula: C15H13FOS
- Molecular Weight: 260.33 g/mol
- CAS Number: 1030429-30-1
- IUPAC Name: 1-[3-fluoro-4-(4-methylphenyl)sulfanylphenyl]ethanone
The synthesis of this compound typically involves multi-step processes such as the Suzuki–Miyaura coupling reaction. The compound's mechanism of action is influenced by its structural components, particularly the fluorine atom and thioether group, which can affect binding affinity to various biological targets, potentially leading to inhibition or activation of specific pathways.
Biological Activity
Recent studies have explored the biological activities of this compound across various domains:
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of electron-donating groups on the phenyl ring has been linked to enhanced activity against tumor cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 23.30 ± 0.35 |
| Compound B | Jurkat | <1000 |
| 1-{3-Fluoro... | A431 | <50 |
Antimicrobial Activity
The compound's thioether group may contribute to its antimicrobial properties, as thioether-containing compounds have been reported to exhibit significant activity against bacterial strains and fungi. The structural modifications can enhance the interaction with microbial enzymes, leading to increased efficacy .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be beneficial in therapeutic contexts where modulation of enzyme activity is desired.
Case Studies
Several case studies highlight the biological potential of related compounds:
- Antitumor Effects : A study demonstrated that thiazole derivatives with similar structural motifs exhibited potent cytotoxicity against cancer cell lines, suggesting that modifications in the phenyl ring can significantly alter biological activity .
- Antiparasitic Activity : Other research focused on the antiparasitic properties of compounds structurally related to this compound, showing promising results against parasites like Entamoeba histolytica and Giardia intestinalis .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone, and what reagents are critical for its preparation?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include introducing the thioether group using nucleophilic substitution, where 4-methylbenzenethiol reacts with a fluorinated aryl halide intermediate. Purification often involves column chromatography or recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and connectivity. X-ray crystallography is used for absolute configuration determination, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, fluorine chemical shifts in ¹⁹F NMR (~-110 ppm) confirm para-substitution .
Q. What are the common chemical reactions involving the ethanone moiety in this compound?
- Methodological Answer : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄/CeCl₃ to secondary alcohols). The thioether linkage can participate in oxidation (e.g., H₂O₂ to sulfoxide) or alkylation reactions. Reaction conditions (solvent, temperature) are optimized to prevent decomposition of the fluorinated aryl ring .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production for in vivo studies?
- Methodological Answer : Continuous flow reactors improve reaction homogeneity and heat transfer for large-scale synthesis. Catalytic systems (e.g., Pd/C for dehalogenation) enhance efficiency. Process analytical technology (PAT) monitors intermediates in real-time, while Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, temperature) .
Q. How to resolve contradictions in bioactivity data across studies with structurally similar analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, replacing the 4-methylphenylthio group with a piperidine moiety (as in ) alters lipophilicity and target binding. Computational docking (e.g., AutoDock Vina) and free-energy calculations (MM-GBSA) explain discrepancies in IC₅₀ values .
Q. What strategies are used to study the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Recombinant CYP isoforms (e.g., CYP3A4) are incubated with the compound, and metabolites are identified via LC-MS/MS. Competitive inhibition assays (using fluorogenic substrates) quantify KI values. Molecular dynamics simulations predict binding modes, while site-directed mutagenesis validates key residues in the active site .
Q. How to address ambiguities in NMR assignments caused by fluorine and sulfur atoms?
- Methodological Answer : 2D NMR techniques (HSQC, HMBC) resolve overlapping signals. Isotopic labeling (e.g., ¹³C-enriched ketone) clarifies coupling patterns. Density Functional Theory (DFT) calculations predict chemical shifts, which are cross-validated with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
